molecular formula C11H13BrF3NO B8163409 5-Bromo-N-isobutyl-2-(trifluoromethoxy)aniline

5-Bromo-N-isobutyl-2-(trifluoromethoxy)aniline

Cat. No.: B8163409
M. Wt: 312.13 g/mol
InChI Key: UJWJSHFHYMSCEH-UHFFFAOYSA-N
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Description

5-Bromo-N-isobutyl-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C11H13BrF3NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, isobutyl, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-isobutyl-2-(trifluoromethoxy)aniline typically involves multiple steps. One common method is the bromination of N-isobutyl-2-(trifluoromethoxy)aniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-isobutyl-2-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds with diverse functional groups .

Scientific Research Applications

5-Bromo-N-isobutyl-2-(trifluoromethoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-N-isobutyl-2-(trifluoromethoxy)aniline depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-isobutyl-2-(trifluoromethoxy)aniline is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both bromine and trifluoromethoxy groups allows for versatile chemical transformations, while the isobutyl group can influence its solubility and interaction with biological targets .

Properties

IUPAC Name

5-bromo-N-(2-methylpropyl)-2-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF3NO/c1-7(2)6-16-9-5-8(12)3-4-10(9)17-11(13,14)15/h3-5,7,16H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWJSHFHYMSCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C=CC(=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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